2-Chloro-4-(furan-2-yl)pyrimidine
Overview
Description
2-Chloro-4-(furan-2-yl)pyrimidine is a heterocyclic aromatic compound with the molecular formula C8H5ClN2O. It features a pyrimidine ring substituted with a chlorine atom at the second position and a furan ring at the fourth position.
Mechanism of Action
Target of Action
Pyrimidine derivatives have been known to exhibit promising activity as protein kinase inhibitors , suggesting that 2-Chloro-4-(furan-2-yl)pyrimidine may also interact with protein kinases. Protein kinases are essential enzymes for controlling cell growth, differentiation, migration, and metabolism .
Mode of Action
It is known to undergo cobalt-catalyzed cross-coupling reactions with aryl halides . This suggests that it may interact with its targets through a similar mechanism, potentially forming new bonds with target molecules.
Biochemical Pathways
Given its potential role as a protein kinase inhibitor , it may affect pathways regulated by these enzymes, such as cell growth and differentiation pathways.
Result of Action
Based on its potential role as a protein kinase inhibitor , it may inhibit cell growth and differentiation, potentially leading to antiproliferative effects.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-Chloro-4-(furan-2-yl)pyrimidine typically involves the reaction of 2-chloropyrimidine with furan-2-boronic acid under Suzuki-Miyaura cross-coupling conditions. The reaction is catalyzed by palladium and requires a base such as potassium carbonate in an organic solvent like ethanol .
Industrial Production Methods: Industrial production methods for this compound are similar to laboratory synthesis but are scaled up to accommodate larger quantities. The use of continuous flow reactors and optimized reaction conditions can enhance yield and efficiency .
Chemical Reactions Analysis
Types of Reactions: 2-Chloro-4-(furan-2-yl)pyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atom can be replaced by nucleophiles such as amines or thiols.
Cross-Coupling Reactions: The compound can participate in Suzuki-Miyaura and Heck reactions to form carbon-carbon bonds.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like amines or thiols in the presence of a base.
Cross-Coupling Reactions: Palladium catalysts, bases like potassium carbonate, and organic solvents.
Major Products:
Nucleophilic Substitution: Substituted pyrimidines with various functional groups.
Cross-Coupling Reactions: Biaryl compounds and other complex structures.
Scientific Research Applications
2-Chloro-4-(furan-2-yl)pyrimidine has diverse applications in scientific research:
Medicinal Chemistry: It serves as a building block for the synthesis of pharmaceutical compounds with potential antiviral, anticancer, and anti-inflammatory properties.
Materials Science: The compound is used in the development of organic semiconductors and other advanced materials.
Biological Research: It is employed in the study of enzyme inhibitors and receptor modulators.
Comparison with Similar Compounds
2-Chloropyrimidine: Lacks the furan ring, making it less versatile in cross-coupling reactions.
4-(Furan-2-yl)pyrimidine: Lacks the chlorine atom, affecting its reactivity in nucleophilic substitution reactions.
Uniqueness: 2-Chloro-4-(furan-2-yl)pyrimidine’s unique combination of a chlorine atom and a furan ring allows it to participate in a broader range of chemical reactions, making it a valuable intermediate in organic synthesis .
Properties
IUPAC Name |
2-chloro-4-(furan-2-yl)pyrimidine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5ClN2O/c9-8-10-4-3-6(11-8)7-2-1-5-12-7/h1-5H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLFCXYJTVFTNRX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=COC(=C1)C2=NC(=NC=C2)Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5ClN2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10563550 | |
Record name | 2-Chloro-4-(furan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
180.59 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
124959-28-0 | |
Record name | 2-Chloro-4-(furan-2-yl)pyrimidine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID10563550 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.